(2,4-DIETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound with a molecular formula of C19H24N2O5S This compound is characterized by its unique structure, which includes a diethoxyphenyl group and a phenylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the diethoxyphenyl and phenylsulfonyl piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include ethyl ether, piperazine, and phenylsulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized for efficiency. The use of automated systems for mixing, heating, and cooling can help maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Scientific Research Applications
(2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Diethoxyphenyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
- (2,4-diethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
- (2,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanone
Uniqueness
(2,4-Diethoxyphenyl)[4-(phenylsulfonyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-27-17-10-11-19(20(16-17)28-4-2)21(24)22-12-14-23(15-13-22)29(25,26)18-8-6-5-7-9-18/h5-11,16H,3-4,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQXXXZROBSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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